2-(2,4-Difluorophenyl)-1,3-dioxolane
Description
Significance of 1,3-Dioxolane (B20135) Scaffolds in Organic Synthesis
The 1,3-dioxolane ring system is a cornerstone of organic synthesis, primarily valued for its role as a protecting group for carbonyl functionalities. Aldehydes and ketones can be readily converted to their corresponding 1,3-dioxolanes by reaction with ethylene (B1197577) glycol under acidic conditions. This transformation effectively masks the reactivity of the carbonyl group, allowing for chemical modifications on other parts of the molecule that would otherwise be incompatible. The stability of the 1,3-dioxolane group to a wide range of nucleophilic and basic reagents, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool in multistep synthetic sequences. rsc.orgrsc.org Beyond its role in protection, the 1,3-dioxolane moiety can also serve as a reactive intermediate itself, participating in various chemical transformations to build molecular complexity. nih.gov
Role of Fluorine Substitution in Aromatic Systems within Chemical Research
The introduction of fluorine atoms into aromatic systems profoundly alters the electronic and physical properties of the parent molecule. Fluorine's high electronegativity can significantly influence the reactivity and acidity of nearby functional groups. nih.gov Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of drug candidates. This has made the incorporation of fluorine a widely adopted strategy in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. nih.gov The 2,4-difluorophenyl substitution pattern is particularly noteworthy as it is a key structural feature in a number of successful pharmaceutical compounds.
Positioning of 2-(2,4-Difluorophenyl)-1,3-dioxolane within Dioxolane Chemistry and Fluorine Chemistry Research
This compound occupies a strategic position at the intersection of 1,3-dioxolane chemistry and fluorine chemistry. It embodies the dual utility of these two fields: the 1,3-dioxolane ring serves as a masked aldehyde, a stable precursor to the 2,4-difluorobenzaldehyde (B74705) functionality, while the difluorinated phenyl group imparts the desirable electronic and metabolic properties associated with aromatic fluorination. This combination makes this compound a highly valuable intermediate, particularly in the synthesis of pharmaceutical agents where the 2,4-difluorophenyl moiety is a critical pharmacophore. Its primary role in research is as a key building block in the construction of complex antifungal agents.
Chemical Properties and Synthesis of this compound
The utility of this compound in chemical synthesis is underpinned by its specific chemical properties and the reliable methods for its preparation.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are derived from publicly available chemical databases.
| Property | Value |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.15 g/mol |
| CAS Number | 701269-35-4 |
This data is compiled from public chemical databases. researchgate.net
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the acid-catalyzed acetalization of 2,4-difluorobenzaldehyde with ethylene glycol. rsc.org This reaction is a standard procedure for the formation of 1,3-dioxolanes.
In a typical procedure, 2,4-difluorobenzaldehyde is reacted with ethylene glycol in an appropriate solvent, such as toluene (B28343), in the presence of an acid catalyst like p-toluenesulfonic acid. rsc.org The reaction mixture is heated to reflux, and the water formed during the reaction is removed, often using a Dean-Stark apparatus, to drive the equilibrium towards the formation of the dioxolane product. rsc.org After the reaction is complete, the catalyst is neutralized, and the product is isolated and purified using standard techniques such as extraction and distillation or crystallization.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSBHSDCPBEQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,4 Difluorophenyl 1,3 Dioxolane
Established Acetalization Protocols for 1,3-Dioxolane (B20135) Ring Formation
The most common and well-established method for synthesizing 2-(2,4-difluorophenyl)-1,3-dioxolane is the direct acetalization of 2,4-difluorobenzaldehyde (B74705) with ethylene (B1197577) glycol. This reaction falls under the broader category of protecting group chemistry, where the 1,3-dioxolane moiety serves to protect the aldehyde functionality. nih.govorganic-chemistry.org
The cornerstone of 1,3-dioxolane synthesis is the acid-catalyzed condensation of an aldehyde with a 1,2-diol. In the case of this compound, the reaction involves the direct condensation of 2,4-difluorobenzaldehyde with ethylene glycol. researchgate.net The reaction is typically carried out in a suitable solvent, often one that allows for the azeotropic removal of water to drive the equilibrium towards the product side. The general mechanism involves the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol, and subsequent intramolecular cyclization and dehydration to yield the stable five-membered dioxolane ring.
The efficiency of the acetalization reaction is highly dependent on the chosen reaction conditions and the type of acid catalyst employed. researchgate.netresearchgate.net Optimization studies typically focus on solvent, temperature, and catalyst loading to maximize yield and minimize reaction time.
Catalyst Selection: A wide array of acid catalysts can be utilized for this transformation. These can be broadly categorized as:
Homogeneous Catalysts: Traditional mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective but can present challenges in terms of separation and corrosion. google.com
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, various solid acid catalysts have been explored. These offer advantages such as easier separation, reusability, and often milder reaction conditions. Examples include zeolites, ion-exchange resins, and metal oxides. researchgate.netresearchgate.net
The selection of the catalyst often involves a trade-off between reactivity, cost, and environmental impact.
Reaction Conditions: Key parameters that are often optimized include:
Solvent: Non-polar solvents like toluene (B28343) are frequently used to facilitate the removal of water via a Dean-Stark apparatus. nih.gov
Temperature: The reaction is typically conducted at the reflux temperature of the solvent to ensure a sufficient reaction rate and efficient water removal. researchgate.net
Stoichiometry: An excess of ethylene glycol may be used to shift the equilibrium towards the formation of the dioxolane. google.com
Table 1: Comparison of Catalysts for Acetalization of Benzaldehydes This table is a representative summary based on general findings for benzaldehyde (B42025) acetalization and is applicable to the synthesis of the title compound.
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | p-TSA, H₂SO₄ | High reactivity, low cost | Difficult to separate, corrosive, waste generation |
| Heterogeneous | Montmorillonite (B579905) K10 nih.gov, Zeolites researchgate.net, Sulfonic acid functionalized MOFs researchgate.net | Easily separable, reusable, often milder conditions | Potentially higher initial cost, may have lower activity |
Advanced Synthetic Approaches to the Dioxolane Core
To improve efficiency, reduce reaction times, and enhance the environmental profile of the synthesis, advanced techniques have been applied to the formation of the 1,3-dioxolane ring.
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions. tandfonline.comdocumentsdelivered.com The application of microwave energy to the synthesis of 1,3-dioxolanes has been shown to be highly effective. The mechanism involves the efficient heating of the polar reagents and intermediates by the microwave field, leading to a rapid increase in the reaction rate. In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. nih.govtandfonline.com For the synthesis of this compound, this technique offers a promising alternative to conventional heating, potentially allowing for rapid, high-yield production.
Table 2: Research Findings in Advanced Dioxolane Synthesis
| Technique | Key Finding | Relevance to this compound | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Facile synthesis of dispiro 4-imino-1,3-dioxolane derivatives in excellent yields under microwave irradiation without a catalyst. | Demonstrates the potential for rapid, high-yield, and potentially catalyst-free synthesis of the dioxolane ring. | tandfonline.com |
| Heterogeneous Catalysis | Montmorillonite K10 used as a catalyst for the synthesis of new 1,3-dioxolanes in good yields and short reaction times. | Provides a specific example of an efficient, reusable solid acid catalyst applicable to the target synthesis. | nih.gov |
| Heterogeneous Catalysis | Sulfonic acid-functionalized MIL-101(Cr) MOF showed high conversion (90%) in the acetalization of benzaldehyde with ethylene glycol. | Illustrates the high efficiency of advanced functional materials as recyclable catalysts for this type of transformation. | researchgate.net |
Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly influencing the development of synthetic routes for fine chemicals. The synthesis of this compound can be made more environmentally benign by incorporating several green strategies.
The use of reusable heterogeneous catalysts, as discussed previously, is a key principle of green chemistry, as it minimizes waste. researchgate.netgoogle.com Another important aspect is the choice of solvent. While toluene is effective, it is a volatile organic compound (VOC). Research into greener solvent alternatives, such as bio-based solvents, or performing reactions in water where possible, is an active area of interest. rsc.org A study on the hydrolysis of a 1,3-dioxolane ketal highlighted the advantage of using water as a solvent in conjunction with microwave energy and a p-sulfonic acid-calix nih.gov20.210.105arene catalyst. scielo.br Furthermore, a green chemistry approach for the synthesis of the precursor, 2,4-difluorobenzaldehyde, from 2,4-difluorobenzyl alcohol has been reported using copper diacetate and TEMPO in a water/acetonitrile solvent system at room temperature, showcasing the move towards more sustainable starting material production. chemicalbook.com Optimizing reactions to be more atom-economical and energy-efficient, for instance through the use of microwave heating, also aligns with the goals of green chemistry. tandfonline.comdocumentsdelivered.com
Solvent Selection and Waste Minimization Strategies
The selection of a solvent is a critical parameter in the synthesis of this compound, which is typically formed via the acid-catalyzed reaction of 2,4-difluorobenzaldehyde and ethylene glycol. The solvent not only facilitates the interaction of reactants but can also play a crucial role in driving the reaction equilibrium.
A common strategy involves using a solvent, such as toluene, that forms an azeotrope with the water produced during the reaction. This allows for the continuous removal of water via a Dean-Stark apparatus, shifting the equilibrium towards the formation of the dioxolane product and thereby increasing the reaction yield. The choice of solvent can significantly influence reaction efficiency, as demonstrated in studies on structurally similar dioxolanes.
Table 1: Impact of Solvent Selection on Dioxolane Synthesis
Illustrative data from the synthesis of a related compound, 2-(2,3-Difluorophenyl) primescholars.comdioxolane, highlights how solvent choice affects reaction outcomes. Toluene, used for azeotropic water removal, shows a high yield and purity.
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 110 | 78 | 97 |
| Cyclohexane | 81 | 68 | 93 |
| DMF | 153 | 42 | 85 |
| Solvent-Free | N/A | 71 | 96 |
Waste minimization is a core tenet of green chemistry and is intrinsically linked to solvent selection. epa.gov Strategies to reduce waste in the synthesis of this compound include:
Solvent-Free Synthesis: Conducting the reaction in the absence of a solvent eliminates the need for solvent purchasing, handling, and disposal, significantly reducing costs and environmental impact. google.com This approach can be highly effective, as shown by the high yield and purity achieved in solvent-free conditions for similar compounds. google.com
Use of Greener Solvents: When a solvent is necessary, replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives is a key strategy. Research into the synthesis of other dioxolanes has explored the use of solvents like cyclopentyl methyl ether (CPME), which can be derived from renewable resources and is advantageous for certain catalytic systems. nih.govd-nb.info
Catalyst Optimization: The use of efficient catalysts, such as p-toluenesulfonic acid or methanesulfonic acid, can increase reaction rates and selectivity, leading to higher yields and less waste from side reactions. google.comrsc.org Catalysts are, by definition, not consumed in the reaction, which aligns with waste reduction principles. nih.gov
Atom Economy Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. nih.gov
The primary synthesis of this compound is an acetalization reaction, which is an addition reaction followed by the elimination of water. The balanced chemical equation is:
C₇H₄F₂O (2,4-Difluorobenzaldehyde) + C₂H₆O₂ (Ethylene Glycol) → C₉H₈F₂O₂ (this compound) + H₂O (Water)
This reaction is a classic example of a condensation reaction where water is the only byproduct. Addition reactions, where all reactant atoms are incorporated into the final product, have a theoretical atom economy of 100%. primescholars.comchemrxiv.org While this synthesis is not a pure addition reaction, its atom economy is still quite high.
Table 2: Atom Economy Calculation for the Synthesis of this compound
This table details the calculation of the theoretical atom economy for the synthesis of this compound from its primary reactants. The high atom economy indicates an efficient conversion of reactant atoms into the desired product, with minimal atomic waste.
| Component | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 2,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | Reactant |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | Reactant |
| Total Reactant Mass | - | 204.17 | - |
| This compound | C₉H₈F₂O₂ | 186.16 | Desired Product |
| Water | H₂O | 18.01 | Byproduct |
Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) * 100
|
An atom economy of 91.18% is considered very good for a chemical synthesis. primescholars.com It signifies that the vast majority of the atoms from the reactants are incorporated into the target molecule, with only a small portion being converted into the benign byproduct, water. It is important to note that atom economy is a theoretical value and does not account for reaction yield or the energy and materials used in downstream processing and purification. nih.gov However, starting with a reaction that is inherently atom-economical is a crucial first step in designing a sustainable and efficient manufacturing process.
Reactivity and Mechanistic Investigations of 2 2,4 Difluorophenyl 1,3 Dioxolane
Ring-Opening and Deprotection Reaction Pathways
The cleavage of the dioxolane ring in 2-(2,4-difluorophenyl)-1,3-dioxolane is a fundamental transformation, typically employed to deprotect the aldehyde functionality. This can be achieved through both acid-catalyzed and non-acidic methods, each with distinct mechanistic features.
Acid-Catalyzed Hydrolysis Mechanisms
The most common method for the deprotection of this compound is acid-catalyzed hydrolysis. organic-chemistry.orgyoutube.com The reaction proceeds in the presence of an acid catalyst, such as p-toluenesulfonic acid or a strong mineral acid, and water. organic-chemistry.org
The mechanism involves the following key steps:
Protonation: The reaction initiates with the protonation of one of the oxygen atoms of the dioxolane ring by the acid catalyst. This step is a rapid equilibrium. youtube.com
Ring Opening: The protonated ether is now activated for cleavage. The C-O bond breaks, leading to the formation of a resonance-stabilized oxocarbenium ion and the release of ethylene (B1197577) glycol. The 2,4-difluorophenyl group, being electron-withdrawing, slightly destabilizes the adjacent carbocation compared to an unsubstituted phenyl group, which can affect the reaction rate.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final products: 2,4-difluorobenzaldehyde (B74705) and ethylene glycol. youtube.com
Non-Acidic Dioxolane Cleavage Strategies
While acid-catalyzed hydrolysis is prevalent, certain substrates may be sensitive to acidic conditions. In such cases, non-acidic methods for dioxolane cleavage are employed. These strategies often involve Lewis acids or other reagents that can facilitate the ring opening under neutral or near-neutral conditions.
Several reagents have been shown to be effective for the deprotection of acetals and ketals under non-acidic conditions, and these are applicable to this compound.
| Reagent | Conditions | Notes |
| Iodine (I₂) | Catalytic amount in a neutral, wet solvent (e.g., acetone) | Mild and efficient for various acetals and ketals. organic-chemistry.org |
| Cerium(III) triflate (Ce(OTf)₃) | Catalytic amount in wet nitromethane | Highly chemoselective, proceeding at nearly neutral pH. organic-chemistry.org |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Catalytic amount in water at 30 °C | Very rapid deprotection under aqueous, neutral conditions. organic-chemistry.org |
| Iridium photocatalyst with persulfate | Visible light irradiation | This method proceeds via a radical mechanism, where a dioxolanyl radical is formed and can react with electron-deficient alkenes. nsf.gov While primarily an addition reaction, it demonstrates a non-hydrolytic pathway for activating the dioxolane ring. nsf.gov |
These methods offer valuable alternatives for the deprotection of the aldehyde, particularly in complex syntheses where acid-labile functional groups must be preserved.
Aromatic Functionalization of the 2,4-Difluorophenyl Moiety
The 2,4-difluorophenyl group in the title compound is amenable to further functionalization, primarily through electrophilic aromatic substitution and metalation-electrophile quench sequences. The dioxolane moiety and the fluorine atoms play crucial roles in directing the regiochemical outcome of these reactions.
Regioselective Lithiation and Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a heteroatom-containing substituent directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The oxygen atoms of the 1,3-dioxolane (B20135) ring can serve as a directed metalation group (DMG). organic-chemistry.org
For this compound, there are three potential sites for deprotonation on the aromatic ring: C3, C5, and C6. The two fluorine atoms significantly increase the acidity of the adjacent protons. The directing effect of the dioxolane group and the acidifying effect of the fluorine atoms are the key determinants of regioselectivity.
Based on studies of analogous systems, such as 2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane, lithiation with n-butyllithium at low temperatures (e.g., -78 °C) followed by quenching with an electrophile like carbon dioxide leads to specific substitution patterns. rsc.org In the case of this compound, the most likely position for lithiation is C3, which is ortho to the dioxolane directing group and situated between the two activating fluorine atoms. The proton at C5 is also acidic due to its position ortho to a fluorine atom, but the C3 position benefits from the additional directing effect of the dioxolane.
Predicted Regioselectivity of Lithiation-Quench:
| Position | Directing/Activating Groups | Predicted Outcome |
|---|---|---|
| C3 | ortho to Dioxolane, ortho to F2, para to F4 | Major product upon electrophilic quench. |
| C5 | ortho to F4, meta to F2 and Dioxolane | Minor product or not observed. |
Quenching the resulting aryllithium intermediate with various electrophiles allows for the introduction of a wide range of functional groups at the C3 position.
Examples of Electrophilic Quenching:
| Electrophile | Functional Group Introduced |
|---|---|
| Carbon dioxide (CO₂) | -COOH (Carboxylic acid) |
| N,N-Dimethylformamide (DMF) | -CHO (Aldehyde) |
| Iodine (I₂) | -I (Iodide) |
Halogenation and Other Electrophilic Aromatic Substitutions
The 2,4-difluorophenyl ring can also undergo electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and sulfonation. scienceinfo.commasterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the two fluorine atoms and the 1,3-dioxolane group.
Fluorine atoms: Halogens are deactivating groups but are ortho-, para-directing. libretexts.org
1,3-Dioxolane group: As an acetal (B89532), this group is considered to be electron-withdrawing by induction but can be weakly activating through resonance via the oxygen lone pairs. It is generally considered an ortho-, para-directing group.
The combined influence of these groups determines the position of the incoming electrophile. The most activated positions on the ring are C3 and C5, both of which are ortho or para to the fluorine atoms and ortho or para to the dioxolane group. The C3 position is ortho to the dioxolane and ortho to the C2-fluorine, making it a highly likely site for substitution. The C5 position is ortho to the C4-fluorine and para to the C2-fluorine, also making it a favored site. Steric hindrance may play a role in favoring substitution at the less crowded C5 position.
Predicted Regioselectivity of Electrophilic Aromatic Substitution:
| Reagent/Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Br₂ / FeBr₃ (Bromination) | Br⁺ | Substitution at C3 and/or C5 |
| HNO₃ / H₂SO₄ (Nitration) | NO₂⁺ | Substitution at C3 and/or C5 |
| SO₃ / H₂SO₄ (Sulfonation) | SO₃ | Substitution at C3 and/or C5 |
Transformations Involving the Dioxolane Ring and Aryl Substituent
While reactions are typically designed to target either the dioxolane ring for deprotection or the aromatic ring for functionalization, certain reaction conditions could potentially lead to transformations involving both moieties. For instance, harsh reducing conditions could potentially affect both the aromatic ring and the acetal.
A plausible, albeit less common, transformation could involve a sequential reaction in a one-pot process. For example, a directed ortho-metalation at the C3 position could be followed by an intramolecular reaction if a suitable electrophilic center is present on a substituent of the dioxolane ring itself, although this is a speculative pathway for the unsubstituted dioxolane.
More practically, transformations can be designed to occur sequentially. For example, functionalization of the aromatic ring via lithiation could be followed by acid-catalyzed deprotection of the dioxolane to unveil the aldehyde. This two-step sequence allows for the synthesis of complex 3-substituted-2,4-difluorobenzaldehydes.
Nucleophilic Substitution Reactions at the Dioxolane Carbon
The C2 carbon of the 1,3-dioxolane ring is an acetal carbon and, as such, is generally resistant to direct nucleophilic substitution under neutral or basic conditions. The presence of two oxygen atoms makes the C2-H bond relatively acidic, but deprotonation to form an anion for subsequent reaction is not a common pathway. Instead, reactions at this position typically proceed through an oxocarbenium ion intermediate generated under acidic conditions.
The mechanism for acid-catalyzed nucleophilic substitution involves the protonation of one of the dioxolane oxygen atoms, followed by the cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. This cation is then attacked by a nucleophile. The presence of the 2,4-difluorophenyl group, which is strongly electron-withdrawing, is expected to destabilize the adjacent carbocationic center. This destabilization would, in turn, retard the rate of nucleophilic substitution reactions that proceed via an SN1-like mechanism.
Hydrolysis, a common nucleophilic substitution reaction with water acting as the nucleophile, is a prime example. Under acidic conditions, this compound would be expected to hydrolyze back to 2,4-difluorobenzaldehyde and ethylene glycol. The rate of this hydrolysis would likely be slower compared to dioxolanes bearing electron-donating groups on the phenyl ring.
While direct substitution of the hydrogen atom at the C2 position by a nucleophile is not typical, reactions involving organometallic reagents can lead to the opening of the dioxolane ring. For instance, the reaction of 2-phenyl-1,3-dioxolane (B1584986) with Grignard reagents in the presence of a Lewis acid can result in the formation of a hydroxy ether. However, the electron-withdrawing nature of the difluorophenyl group in the title compound would likely make it less susceptible to such reactions.
A summary of expected reactivity with various nucleophiles is presented below.
| Nucleophile | Reagent Example | Expected Reactivity with this compound |
| Water | H₃O⁺ | Slow hydrolysis to 2,4-difluorobenzaldehyde and ethylene glycol |
| Alcohols | ROH, H⁺ | Transacetalization, slow reaction rate expected |
| Thiols | RSH, Lewis Acid | Thioacetal formation, likely requires forcing conditions |
| Organometallics | RMgX, LiAlH₄/AlCl₃ | Reductive cleavage of the dioxolane ring, retarded by the electron-withdrawing substituent |
Oxidation and Reduction Pathways of the Dioxolane Ring System
The dioxolane ring in this compound can undergo both oxidation and reduction, typically resulting in ring-opened products.
Oxidation:
The oxidation of 1,3-dioxolanes can be achieved using various oxidizing agents. The reaction often proceeds via abstraction of the C2-hydrogen atom to form a radical, which can then react with oxygen or other oxidants. For 2-aryl-1,3-dioxolanes, oxidation can lead to the formation of a corresponding ester. For example, oxidation with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of 2-hydroxyethyl 2,4-difluorobenzoate.
Electrochemical oxidation is another pathway for the transformation of dioxolanes. Studies on related compounds suggest that the oxidation potential would be influenced by the substituent at the C2 position. The electron-withdrawing 2,4-difluorophenyl group would be expected to increase the oxidation potential compared to unsubstituted or electron-rich aryl-substituted dioxolanes.
Reduction:
The reductive cleavage of 1,3-dioxolanes is a well-documented reaction. A common method involves the use of a combination of a hydride reagent, such as lithium aluminum hydride (LiAlH₄), and a Lewis acid, like aluminum chloride (AlCl₃). cdnsciencepub.com This reaction proceeds through the formation of an oxocarbenium ion, which is then reduced by the hydride. cdnsciencepub.com As mentioned previously, the electron-withdrawing 2,4-difluorophenyl group would disfavor the formation of this intermediate, thus slowing down the rate of reductive cleavage. cdnsciencepub.com The expected product of such a reaction would be 1-(2,4-difluorophenyl)-2-hydroxyethoxyethane.
Studies comparing the reductive cleavage of 2-phenyl-1,3-dioxolane and its derivatives have shown a clear dependence on the electronic nature of the substituent on the phenyl ring.
| Reagent System | Substrate | Relative Rate of Reduction | Product |
| LiAlH₄/AlCl₃ | 2-phenyl-1,3-dioxolane | Standard | 2-Phenoxyethanol |
| LiAlH₄/AlCl₃ | 2-(4-methoxyphenyl)-1,3-dioxolane | Faster than standard | 2-(4-Methoxyphenoxy)ethanol |
| LiAlH₄/AlCl₃ | 2-(4-nitrophenyl)-1,3-dioxolane | Slower than standard | 2-(4-Nitrophenoxy)ethanol |
| LiAlH₄/AlCl₃ | This compound | Expected to be slower than standard | 1-(2,4-Difluorophenyl)-2-hydroxyethoxyethane |
Derivatization Strategies and Structure Reactivity Relationships
Synthesis of Novel Analogs via Modification of the Dioxolane Ring
Modifications to the 1,3-dioxolane (B20135) ring typically involve the synthesis of substituted precursors prior to the formation of the acetal (B89532) or ketal. This approach allows for the introduction of functional groups at the C4 and C5 positions or the creation of more complex spirocyclic systems.
The introduction of substituents at the C4 and C5 positions of the dioxolane ring is a key strategy for creating chiral analogs and introducing new functional handles. This is typically achieved by using a substituted diol in the initial cyclization reaction with 2,4-difluorobenzaldehyde (B74705). A prominent example of this strategy involves the use of chiral tartrates.
For instance, a synthetic route analogous to the preparation of related compounds can be employed, starting with 2,4-difluorobenzaldehyde and a chiral diethyl tartrate. nih.gov The reaction, often catalyzed by an acid in the presence of a dehydrating agent, yields a disubstituted dioxolane. The ester groups at the C4 and C5 positions can then be converted into other functionalities, such as amides, by reacting the product with ammonia (B1221849) in an appropriate solvent like ethanol. nih.gov This method provides access to compounds like (4S,5S)-2-(2,4-Difluorophenyl)-1,3-dioxolane-4,5-dicarboxamide, introducing both chirality and functional groups for further modification.
The synthesis of spiro-dioxolane derivatives involves creating a spirocycle where one of the carbon atoms of the dioxolane ring is shared with another ring system. This creates a rigid, three-dimensional structure. One plausible approach is a double [3+2] cycloaddition reaction. nih.gov In a hypothetical pathway, a derivative of 2-(2,4-difluorophenyl)-1,3-dioxolane bearing a hydrazonyl chloride functionality could react with a dipolarophile like carbon disulfide in the presence of a base. This would generate a nitrilimine intermediate in situ, which could then undergo a double cycloaddition to form a spiro[4.4]thiadiazole system attached to the dioxolane ring. nih.gov
Another strategy involves oxidative cyclization. researchgate.net A precursor molecule, such as an N-aryl-N-methyl-2-oxo-carboxamide where the aryl group is a derivative of the this compound, can be oxidized to induce an intramolecular cyclization, forming a spiroindolinedione structure fused to the dioxolane. researchgate.net These methods provide access to structurally complex and rigid molecules.
Chemical Modifications of the 2,4-Difluorophenyl Group
The 2,4-difluorophenyl group is amenable to various aromatic substitution reactions, allowing for the introduction of additional substituents or the construction of larger, conjugated systems.
Further halogenation of the 2,4-difluorophenyl ring can be achieved through electrophilic aromatic substitution or, more controllably, via directed ortho-metalation (DoM). The existing fluorine atoms and the dioxolane group influence the regioselectivity of these reactions. A powerful method for achieving regioselective functionalization is lithiation followed by quenching with an electrophile. researchgate.net
In a process analogous to that used for similar structures, treating this compound with a strong base like butyllithium (B86547) could lead to deprotonation at a specific position on the phenyl ring. researchgate.net The directing effects of the ortho-fluorine and the meta-dioxolane group would likely favor lithiation at the C3 or C5 position. Quenching this lithiated intermediate with a halogen source, such as hexachloroethane (B51795) for chlorination or 1,2-dibromoethane (B42909) for bromination, would introduce an additional halogen atom with high regioselectivity.
Building nitrogen-containing heterocycles onto the 2,4-difluorophenyl scaffold is a common strategy in medicinal chemistry. This can be accomplished through several synthetic routes. One approach involves the reduction of a nitro-substituted precursor, such as 2-(2,4-difluoro-5-nitrophenyl)-1,3-dioxolane, to the corresponding amine. This amine can then serve as a building block for a variety of heterocycles. For example, it can be used to synthesize azoxy compounds. mdpi.com
A more versatile method is the use of 1,3-dipolar cycloaddition reactions. researchgate.netnuph.edu.ua A precursor such as 2,4-difluoro-substituted benzaldehyde (B42025) can be converted to an aldimine, which then reacts with a nitrile oxide in a [3+2] cycloaddition to form a 4,5-dihydro-1,2,4-oxadiazole ring. researchgate.net Alternatively, a nitrile group on the phenyl ring can be converted to a nitrile oxide and reacted with an alkene to form an isoxazoline (B3343090) ring. nuph.edu.ua Modern "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, offers another efficient route to form 1,2,3-triazole rings attached to the phenyl group. nih.gov
The halogenated derivatives synthesized in section 4.2.1 are valuable precursors for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. tcichemicals.com These reactions are fundamental for creating extended aromatic systems by forming new carbon-carbon bonds.
For example, a bromo- or iodo-substituted this compound can be reacted with a variety of boronic acids or stannanes in the presence of a palladium catalyst. This would couple the 2,4-difluorophenyl ring to other aryl or heteroaryl groups, generating biaryl structures or more complex conjugated systems. tcichemicals.com This strategy is widely used to build molecules with specific electronic or photophysical properties, such as those used in organic light-emitting diodes (OLEDs). google.com
Derivatization Strategies Overview
| Strategy | Target Site | Key Reagents/Reaction Type | Resulting Analog Type |
| C4/C5 Functionalization | Dioxolane Ring | Diethyl tartrate, 2,4-difluorobenzaldehyde, NH₃ | Chiral dicarboxamide dioxolanes nih.gov |
| Spirocyclization | Dioxolane Ring | Hydrazonyl chloride, CS₂, Base (Cycloaddition) | Spiro-thiadiazole derivatives nih.gov |
| Halogenation | Phenyl Group | Butyllithium, Hexachloroethane (Lithiation/Quench) | Chloro-substituted phenyl-dioxolanes researchgate.net |
| Heterocycle Formation | Phenyl Group | Nitrile oxides, Alkenes (1,3-Dipolar Cycloaddition) | Isoxazoline-substituted derivatives nuph.edu.ua |
| Aromatic Extension | Phenyl Group | Boronic acids, Palladium catalyst (Suzuki Coupling) | Biaryl and extended aromatic systems tcichemicals.com |
Influence of Substituent Effects on Reactivity and Stability
The reactivity of the 1,3-dioxolane ring in 2-aryl-1,3-dioxolanes is dominated by its susceptibility to acid-catalyzed hydrolysis. This reaction proceeds via protonation of one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. The stability of this cation is the principal determinant of the reaction rate.
The 2,4-difluorophenyl group at the C2 position of the dioxolane ring exerts a profound influence on this reaction pathway. The fluorine atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). While fluorine can also exert a weaker, electron-donating resonance effect (+R), the inductive effect is dominant, particularly from the ortho position. Consequently, the 2,4-difluorophenyl group as a whole deactivates the aromatic ring and, more importantly, withdraws electron density from the C2 position of the dioxolane.
This electron withdrawal has a significant impact on the stability of the oxocarbenium ion intermediate formed during hydrolysis. By pulling electron density away from the cationic center, the 2,4-difluorophenyl group destabilizes the intermediate. According to the Hammond postulate, a less stable intermediate implies a higher energy transition state, which in turn leads to a slower reaction rate. Therefore, this compound is significantly more stable towards acid-catalyzed hydrolysis compared to its non-fluorinated counterpart, 2-phenyl-1,3-dioxolane (B1584986), or derivatives bearing electron-donating groups.
The relationship between substituent electronic effects and reaction rates can be quantified using the Hammett equation, which correlates rate constants with substituent constants (σ). Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. For the acid-catalyzed hydrolysis of 2-aryl-1,3-dioxolanes, the reaction constant (ρ) is negative, indicating that the reaction is facilitated by electron-donating substituents that stabilize the positive charge of the intermediate.
Table 1: Hammett Substituent Constants (σ) for Selected Groups
This table illustrates the electronic effect of various substituents. Positive values indicate an electron-withdrawing nature, while negative values indicate an electron-donating nature. The values for fluorine highlight its strong inductive-withdrawing effect.
| Substituent (X) | σ_meta | σ_para |
|---|---|---|
| -OCH₃ | +0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
| -NO₂ | +0.71 | +0.78 |
The enhanced stability imparted by the 2,4-difluorophenyl group is a critical feature. In synthetic chemistry, 1,3-dioxolanes are frequently used as protecting groups for aldehydes and ketones due to their stability under basic and neutral conditions. organic-chemistry.org The increased acid stability of this compound means that harsher acidic conditions are required for its removal (deprotection) compared to acetals with electron-donating or unsubstituted aryl groups. This differential stability allows for selective deprotection in complex molecules containing multiple acetal protecting groups.
Table 2: Illustrative Relative Rates of Acid Hydrolysis for 2-Aryl-1,3-Dioxolanes
This table provides a qualitative comparison of hydrolysis rates based on the electronic properties of the substituent on the phenyl ring. The data are based on established principles of physical organic chemistry, demonstrating that electron-withdrawing groups like the 2,4-difluoro substituent significantly decrease the reaction rate relative to the unsubstituted compound. lookchem.com
| Aryl Substituent | Electronic Effect | Relative Rate of Hydrolysis (k_rel) |
|---|---|---|
| 4-Methoxyphenyl | Strongly Electron-Donating | ~3200 |
| 4-Methylphenyl | Electron-Donating | ~15 |
| Phenyl | Neutral (Reference) | 1 |
| 4-Chlorophenyl | Electron-Withdrawing | ~0.3 |
| 2,4-Difluorophenyl | Strongly Electron-Withdrawing | << 0.1 |
| 4-Nitrophenyl | Very Strongly Electron-Withdrawing | ~0.01 |
Stereochemical Considerations in Dioxolane Synthesis and Transformation
Diastereoselectivity and Enantioselectivity in Dioxolane Formation
The formation of the 1,3-dioxolane (B20135) ring, typically through the acetalization of an aldehyde (in this case, 2,4-difluorobenzaldehyde) with a diol (like ethylene (B1197577) glycol), is a cornerstone of its synthesis. When a chiral diol is used, the reaction can proceed with diastereoselectivity, leading to the formation of different diastereomers. The facial selectivity of the nucleophilic attack of the diol onto the prochiral carbonyl carbon of the aldehyde is influenced by the existing stereocenters on the diol.
Enantioselective synthesis, which aims to produce a single enantiomer, is a more significant challenge. It often requires the use of chiral catalysts or auxiliaries to control the stereochemical outcome. nih.gov While specific enantioselective methods for 2-(2,4-Difluorophenyl)-1,3-dioxolane are not extensively detailed in available literature, general strategies for asymmetric synthesis of chiral diols are well-established. nih.gov These optically pure diols serve as valuable building blocks for creating enantioenriched dioxolanes. nih.gov The key is to establish a chiral environment during the C-O bond formations that construct the dioxolane ring, thereby favoring one enantiomer over the other.
Chiral Dioxolane Derivatives from Chiral Precursors
A primary strategy for obtaining chiral this compound derivatives involves the use of enantiomerically pure precursors. This is a foundational concept in asymmetric synthesis, where the chirality of a starting material is transferred to the product.
Key approaches include:
Use of Chiral Diols : Reacting 2,4-difluorobenzaldehyde (B74705) with a commercially available or synthetically prepared chiral, non-racemic diol (e.g., (2R,3R)-butane-2,3-diol or derivatives of tartaric acid) will produce a diastereomeric mixture of dioxolanes. These diastereomers can often be separated using standard chromatographic techniques.
Use of Chiral Auxiliaries : An alternative is to employ a chiral auxiliary attached to one of the reactants. This auxiliary directs the stereochemical course of the reaction and is subsequently removed. For instance, α-hydroxy acids like lactic acid or mandelic acid can be used to form chiral 1,3-dioxolan-4-ones, which have proven highly useful in asymmetric synthesis. nih.gov
The synthesis of optically pure 1,2-diols and 1,3-diols is a critical area of research, as these are key intermediates for producing chiral dioxolanes and other valuable pharmaceutical building blocks. nih.gov
Stereochemical Control in Reactions Involving the Dioxolane Ring
Once a chiral center is established in the this compound molecule, it can exert stereochemical control over subsequent reactions. The dioxolane ring is not merely a protecting group for a carbonyl; its stereochemistry can influence the formation of new stereocenters elsewhere in the molecule.
For example, the C2 position of the dioxolane can direct the approach of reagents. In related systems, chiral 1,3-dioxolan-4-ones have been used as chiral enolate equivalents. nih.govmdpi.com Deprotonation followed by reaction with an electrophile occurs with high diastereoselectivity, controlled by the existing stereocenter at C2. nih.gov Similarly, the dioxolanyl moiety can be involved in radical reactions. The generation of a dioxolan-2-yl radical and its subsequent addition to electron-deficient alkenes is a known transformation, and if the dioxolane is chiral, it can lead to stereoselective C-C bond formation. nsf.gov
Stereoisomeric Characterization and Separation Techniques
The successful synthesis of specific stereoisomers of this compound necessitates reliable methods for their characterization and separation. Differentiating between enantiomers and diastereomers is crucial for confirming the outcome of a stereoselective synthesis.
The primary techniques employed are summarized in the table below.
| Technique | Application in Stereochemical Analysis | Reference |
| Chiral High-Performance Liquid Chromatography (HPLC) | The most common method for separating enantiomers and determining enantiomeric excess (ee). A chiral stationary phase interacts differently with each enantiomer, leading to different retention times. Preparative chiral HPLC can be used to isolate pure enantiomers. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are powerful tools for characterizing diastereomers, which have different chemical shifts and coupling constants. To distinguish enantiomers, a chiral solvating agent or a chiral derivatizing agent can be used to create a diastereomeric environment, resulting in separate signals for each enantiomer. | chegg.com |
| X-ray Crystallography | Provides unambiguous determination of the absolute configuration of a stereoisomer, provided that a suitable single crystal can be obtained. This technique is often used to confirm the structure of a new chiral molecule or the outcome of an asymmetric synthesis. | nih.govnih.gov |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound. While it confirms that a sample is optically active (i.e., enantioenriched), it does not typically provide the absolute configuration without comparison to a known standard. | nih.gov |
These analytical methods are indispensable for validating the stereochemical purity and absolute configuration of the target molecules, ensuring that the desired stereoisomer has been synthesized. nih.govchegg.comnih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-electron systems. mdpi.com For 2-(2,4-Difluorophenyl)-1,3-dioxolane, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G*, can be employed to optimize the molecule's geometry and predict its electronic properties. mdpi.comresearchgate.net
The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. researchgate.net These calculations would likely show the influence of the electronegative fluorine atoms on the geometry of the phenyl ring and its connection to the dioxolane moiety.
Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally suggests higher reactivity. researchgate.net Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. biointerfaceresearch.com For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms and positive potential on the hydrogen atoms.
Table 1: Exemplary DFT-Calculated Electronic Properties for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical stability and reactivity. |
| Dipole Moment (µ) | 3.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic and heterocyclic compounds.
Conformational Analysis of the Dioxolane Ring and Fluorophenyl Group
The 1,3-dioxolane (B20135) ring is not planar and exists in various puckered conformations, most commonly the "envelope" (or "twist") form. acs.org The specific conformation of the dioxolane ring in this compound is influenced by the bulky and electronically distinct difluorophenyl substituent at the C2 position. Computational conformational analysis can determine the relative energies of different puckered states and the energy barriers between them.
Furthermore, the orientation of the 2,4-difluorophenyl group relative to the dioxolane ring is subject to rotational isomerism. The bond connecting the phenyl ring to the dioxolane ring allows for rotation, leading to different conformers with varying steric and electronic interactions. Theoretical calculations can map this rotational energy profile, identifying the most stable (lowest energy) conformation and the rotational energy barriers. The fluorine substituents' positions are expected to play a key role in dictating the preferred orientation due to steric hindrance and electrostatic interactions with the dioxolane oxygens.
Table 2: Relative Energies of Potential Conformers
| Conformer | Dihedral Angle (O-C-C-Ar) | Relative Energy (kcal/mol) | Description |
| A | ~0° | +5.2 | Eclipsed conformation, high steric strain. |
| B | ~60° | 0.0 | Gauche (staggered) conformation, most stable. |
| C | ~120° | +4.8 | Eclipsed conformation, high steric strain. |
| D | ~180° | +1.5 | Anti (staggered) conformation, moderately stable. |
Note: This table presents a hypothetical energy profile for the rotation of the fluorophenyl group. Actual values would be determined via computational scans.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. mdpi.com For this compound, this can be applied to predict pathways for reactions such as hydrolysis (cleavage of the acetal) or radical additions. nsf.gov
Using DFT, researchers can model the step-by-step transformation from reactants to products. rsc.org This involves locating and characterizing the structures of transition states—the high-energy species that represent the barrier to the reaction. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. For instance, the acid-catalyzed hydrolysis of the dioxolane ring would be modeled by tracking the protonation of an oxygen atom, followed by ring-opening and subsequent reaction with water. Comparing the activation barriers for different potential pathways can reveal the most likely mechanism. rsc.org
Quantitative Structure-Activity Relationships (QSAR) in Related Dioxolane Scaffolds (focused on chemical descriptors)
Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built using molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. researchgate.netresearchgate.net
For a QSAR study involving a series of dioxolane derivatives related to this compound, a range of chemical descriptors would be calculated for each molecule. nih.gov These descriptors fall into several categories:
Topological Descriptors: Based on the 2D representation of the molecule, encoding information about size, shape, and branching.
Electronic Descriptors: Derived from quantum chemical calculations (like DFT), including HOMO/LUMO energies, dipole moment, and atomic charges.
Steric Descriptors: Quantify the three-dimensional shape and bulk of the molecule.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures a molecule's affinity for fatty versus aqueous environments.
A statistical method, such as multiple linear regression, is then used to create an equation linking a selection of these descriptors to the observed biological activity (e.g., antifungal efficacy). nih.gov This model can then be used to predict the activity of new, unsynthesized dioxolane derivatives and guide the design of more potent compounds.
Table 3: Relevant Chemical Descriptors for a QSAR Study of Dioxolane Scaffolds
| Descriptor Class | Example Descriptor | Information Encoded |
| Electronic | HOMO-LUMO Gap | Chemical reactivity and stability. |
| Electronic | Dipole Moment | Polarity and intermolecular interactions. |
| Steric | Molecular Volume | Overall size and potential for steric hindrance. |
| Topological | Wiener Index | Molecular branching. |
| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |
Molecular Dynamics Simulations for Conformational Flexibility
While DFT and conformational analysis provide static pictures of low-energy structures, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. uq.edu.au An MD simulation calculates the forces between atoms and uses the laws of motion to simulate their movements, providing insight into the conformational flexibility of this compound in a specific environment, such as in a solvent like water or in a lipid bilayer.
By simulating the molecule for nanoseconds or longer, researchers can observe the puckering motions of the dioxolane ring, the rotation of the difluorophenyl group, and the interactions with surrounding solvent molecules. uq.edu.au This approach is crucial for understanding how the molecule's shape fluctuates and which conformations are most accessible at a given temperature, providing a more realistic picture of its behavior in a biological or chemical system.
Applications in Advanced Synthetic Methodologies
2-(2,4-Difluorophenyl)-1,3-dioxolane as a Key Intermediate in Multi-Step Synthesis
This compound is a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The 2,4-difluorophenyl group is a common structural motif found in numerous antifungal agents. The dioxolane portion of the molecule effectively masks a reactive aldehyde functional group, allowing other chemical modifications to be performed on a developing molecular structure without interference from the aldehyde.
Its Role as a Protecting Group for Carbonyl Compounds in Complex Synthetic Routes
The primary role of the 1,3-dioxolane (B20135) ring in this compound is to act as a protecting group for the aldehyde functional group of 2,4-difluorobenzaldehyde (B74705). Cyclic acetals like dioxolanes are widely used in organic synthesis because they are stable under a variety of reaction conditions, particularly those involving bases and nucleophilic reagents, yet can be removed under specific, controlled conditions. organic-chemistry.orglibretexts.org
The protection process typically involves the acid-catalyzed reaction of 2,4-difluorobenzaldehyde with ethylene (B1197577) glycol. organic-chemistry.org This reaction is reversible, and the removal of water drives it toward the formation of the stable 1,3-dioxolane.
The deprotection, or cleavage, of the dioxolane to regenerate the aldehyde is typically achieved by acid-catalyzed hydrolysis. organic-chemistry.org The choice of reagent can be tailored to the sensitivity of the rest of the molecule.
Table 1: Selected Deprotection Methods for 1,3-Dioxolanes
| Reagent/Condition | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|
| Aqueous Acid (e.g., HCl) | Water/Organic Co-solvent | Room Temp. | Standard, robust method. | organic-chemistry.org |
| Cerium(III) triflate | Wet Nitromethane | Room Temp. | Chemoselective, operates at near-neutral pH. | organic-chemistry.org |
| Iodine (catalytic) | Acetone | Room Temp. | Mild, neutral conditions, fast reaction times. | organic-chemistry.org |
| Erbium(III) triflate (Er(OTf)3) | Wet Nitromethane | Room Temp. | Very gentle Lewis acid catalyst, chemoselective. | organic-chemistry.org |
| Nickel Boride (in situ) | Methanol | - | Allows for deprotection with concomitant reduction to the alcohol if desired. | rsc.org |
This protective strategy is indispensable in multi-step syntheses where other parts of the molecule must undergo reactions that would otherwise be incompatible with a free aldehyde. organic-chemistry.org
Integration into Convergent and Divergent Synthetic Strategies
The structure of this compound makes it an ideal component for both convergent and divergent synthetic strategies, which are key principles in modern chemical synthesis designed to improve efficiency.
In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound can act as this central core. After an initial reaction, the resulting product can be subjected to a variety of different reaction pathways. Alternatively, the aromatic ring could be further functionalized before the dioxolane is cleaved, and the revealed aldehyde is then used in a range of subsequent reactions to produce diverse molecular scaffolds. This strategy is particularly powerful in medicinal chemistry for exploring structure-activity relationships. nih.gov
Use in the Synthesis of Scaffolds for Medicinal Chemistry Research (excluding clinical data)
The 2,4-difluorophenyl motif is a privileged structure in medicinal chemistry, known for enhancing metabolic stability and binding affinity of drug candidates. beilstein-journals.org this compound serves as a valuable starting material for creating novel molecular scaffolds for drug discovery research.
By protecting the aldehyde, chemists can perform reactions on the difluorophenyl ring, such as electrophilic aromatic substitution, if desired. More commonly, the aldehyde is deprotected at a key step to participate in reactions that build heterocyclic rings, which are fundamental components of many pharmaceuticals. For example, the regenerated 2,4-difluorobenzaldehyde can undergo condensation reactions with various nucleophiles (like amines, hydrazines, or active methylene (B1212753) compounds) to form a wide array of heterocyclic systems, such as pyrimidines, triazoles, or oxazines. nih.govnih.govkuleuven.be
This approach, often called scaffold hopping, allows researchers to replace a known core of a biologically active molecule with a novel one, like the one derived from the difluorophenyl group, to discover compounds with improved properties. nih.gov The synthesis of fluorinated phenylalanine derivatives, for example, often starts from a corresponding fluorinated benzaldehyde (B42025), highlighting the utility of its protected form in creating building blocks for complex bioactive molecules. beilstein-journals.org
Applications in Materials Science Research (e.g., polymer chemistry, organic electronics)
While specific research on this compound in materials science is emerging, the structural components of the molecule suggest significant potential in this field. Fluorinated polymers and organic electronic materials are areas of intense research due to their unique properties.
The dioxolane ring system itself is a known monomer for radical ring-opening polymerization. rsc.org This process can create polymers with ester functionalities embedded within the polymer backbone, leading to materials that are potentially biodegradable. Research on related fluorinated dioxolanes, such as perfluoro-2-methylene-4-methyl-1,3-dioxolane, has shown that they can be polymerized to form amorphous perfluoropolymers with high optical transparency and specific thermal properties. keio.ac.jpresearchgate.net
The presence of the 2,4-difluorophenyl group would further modify the properties of such polymers. The aromatic ring can enhance thermal stability and introduce specific electronic characteristics, while the fluorine atoms can impart hydrophobicity and alter the refractive index. cymitquimica.com Therefore, this compound could be explored as a monomer or co-monomer to create novel fluoropolymers for applications in specialty optics, coatings, or as components in organic electronic devices where tuning of electronic properties is crucial.
Analytical and Spectroscopic Investigations for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(2,4-Difluorophenyl)-1,3-dioxolane, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, affords an unambiguous structural assignment.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the dioxolane ring. The three protons on the difluorophenyl ring will appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The single proton on the C2 carbon of the dioxolane ring (the acetal (B89532) proton) is expected to appear as a downfield singlet or a narrowly split multiplet. The four protons on the C4 and C5 carbons of the dioxolane ring will likely appear as a multiplet in the aliphatic region.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. oregonstate.edu In a proton-decoupled ¹³C NMR spectrum, this compound would exhibit signals corresponding to the six unique carbons of the difluorophenyl ring, the acetal carbon (C2), and the two equivalent carbons of the ethylene (B1197577) glycol moiety (C4 and C5). The carbons attached to fluorine will show characteristic splitting (C-F coupling). The chemical shifts are indicative of the electronic environment of each carbon. oregonstate.edu
| Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| Aromatic | ¹H | ~6.8-7.6 | m | Complex pattern due to H-H and H-F coupling. |
| Dioxolane CH-O | ¹H | ~5.8-6.0 | s or t | Acetal proton. |
| Dioxolane -OCH₂CH₂O- | ¹H | ~3.9-4.2 | m | Ethylene bridge protons. |
| Aromatic C-F | ¹³C | ~160-165 | d | Large coupling constant (¹JCF). |
| Aromatic C-H/C-C | ¹³C | ~110-135 | m | Includes carbons with C-F coupling over multiple bonds. |
| Dioxolane CH-O | ¹³C | ~100-105 | s | Acetal carbon. |
| Dioxolane -OCH₂CH₂O- | ¹³C | ~65-70 | s | Ethylene bridge carbons. |
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally informative tool. huji.ac.il Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. biophysics.org The ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the chemically non-equivalent fluorine atoms at the C2 and C4 positions of the phenyl ring. These signals will appear as multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling). The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion and provides sensitive probes of the local electronic environment. biophysics.orgnih.gov
| Position | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity | Notes |
|---|---|---|---|
| C2-F | ~ -110 to -115 | dd | Coupling to C4-F and adjacent proton. |
| C4-F | ~ -105 to -110 | dd | Coupling to C2-F and adjacent proton. |
Two-dimensional (2D) NMR experiments are essential for unambiguously determining the molecular structure by revealing correlations between different nuclei. scribd.comyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled protons within the aromatic ring, confirming their relative positions. It would also confirm the connectivity within the ethylene bridge of the dioxolane ring if the protons are non-equivalent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. sdsu.edu An HSQC spectrum would definitively link the proton signals of the difluorophenyl ring and the dioxolane ring to their corresponding carbon signals identified in the ¹³C NMR spectrum. scribd.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly useful for connecting different parts of a molecule. Key HMBC correlations for this compound would include those between the acetal proton (on C2 of the dioxolane) and the carbons of the difluorophenyl ring (specifically the ipso-carbon), providing conclusive evidence for the connection between the two ring systems. science.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The molecular ion peak (M⁺) for this compound would confirm its molecular weight.
The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the stability of the resulting carbocations and neutral fragments. chemguide.co.uklibretexts.org Fragmentation is expected to occur primarily through two pathways: cleavage of the dioxolane ring and fragmentation involving the aromatic ring. libretexts.org A key fragment would be the 2,4-difluorophenyl cation or related species. Another common fragmentation for dioxolanes involves the cleavage of the C-O bonds. libretexts.org
| m/z Value (Predicted) | Identity | Notes |
|---|---|---|
| 186.05 | [M]⁺ | Molecular Ion |
| 185.04 | [M-H]⁺ | Loss of a hydrogen atom. |
| 141.03 | [C₇H₄F₂O]⁺ | Loss of a -CH₂O fragment from the dioxolane ring. |
| 113.02 | [C₆H₃F₂]⁺ | Difluorophenyl cation. A likely prominent fragment. |
| 87.04 | [C₄H₇O₂]⁺ | Fragment corresponding to the protonated dioxolane moiety after cleavage. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is characteristic of its functional groups.
The IR spectrum of this compound would display characteristic absorption bands for the C-H bonds of the aromatic and aliphatic parts of the molecule, the C=C bonds of the phenyl ring, the C-O bonds of the acetal group, and the strong C-F bonds.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (Dioxolane) |
| 1620-1580 | C=C Stretch | Aromatic Ring |
| 1280-1150 | C-F Stretch | Aryl-Fluoride |
| 1250-1050 | C-O Stretch | Acetal/Ether |
X-ray Crystallography for Absolute Structural and Stereochemical Determination
X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.govresearchgate.net If a single crystal of suitable quality can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. nih.gov This analysis would unambiguously confirm the connectivity established by NMR and MS. Furthermore, it would reveal the precise conformation of the dioxolane ring and the spatial relationship between the difluorophenyl group and the dioxolane moiety. This technique is the gold standard for absolute structural proof. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Dioxolane Synthesis and Transformations
The synthesis of dioxolanes is a cornerstone of organic chemistry, and innovation in this area is critical for improving the accessibility of derivatives like 2-(2,4-Difluorophenyl)-1,3-dioxolane. Future research is focused on developing catalytic systems that offer higher efficiency, milder reaction conditions, and greater stereoselectivity.
One promising avenue is the use of advanced transition metal catalysts. For instance, ruthenium-based molecular catalysts, such as [Ru(triphos)(tmm)], have been successfully employed for the synthesis of other dioxolanes from diols and formic acid or even directly from carbon dioxide and hydrogen. nih.govd-nb.info Adapting these systems for the reaction between 2,4-difluorobenzaldehyde (B74705) and ethylene (B1197577) glycol could provide a more sustainable route. Another area of exploration involves Lewis base catalysis; recent work has shown that organic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can effectively catalyze the cycloaddition of vinyl oxiranes with ketones to form dioxolane structures, a strategy that could be explored for novel transformations of the dioxolane ring in the target compound. acs.org
Heterogeneous catalysis also presents significant opportunities. The use of solid acid catalysts like montmorillonite (B579905) K10 clay has been shown to be effective for dioxolane synthesis, offering advantages in terms of catalyst recovery and reuse. acs.orgnih.gov Research into novel solid catalysts, such as sulphated metal-organic frameworks (MOFs), has demonstrated high performance in acetalization reactions under ambient conditions, which could be extended to the synthesis of fluorinated dioxolanes. researchgate.net
| Catalyst System | Type | Potential Application for this compound | Key Advantages |
| Ruthenium-based Molecular Catalysts | Homogeneous | Synthesis from 2,4-difluorobenzaldehyde and ethylene glycol using sustainable C1 sources like formic acid or CO2. nih.govd-nb.info | High efficiency, use of renewable feedstocks. nih.gov |
| Lewis Base Catalysis (e.g., DMAP) | Homogeneous | Novel ring-opening and transformation reactions of the dioxolane moiety. acs.org | Metal-free catalysis, potential for new reactivity pathways. acs.org |
| Montmorillonite K10 Clay | Heterogeneous | Solvent-free or microwave-assisted synthesis. acs.orgnih.gov | Environmentally friendly, reusable catalyst, fast reaction times. acs.org |
| Metal-Organic Frameworks (MOFs) | Heterogeneous | High-yield synthesis under ambient conditions. researchgate.net | High surface area, tunable catalytic sites, mild reaction conditions. researchgate.net |
| Chiral Binaphthyldiimine-Ni(II) Complex | Homogeneous | Asymmetric synthesis to create chiral derivatives if a chiral diol is used. organic-chemistry.org | High diastereo- and enantioselectivity. organic-chemistry.org |
Exploration of New Reactivity Modes for the 2,4-Difluorophenyl Moiety
Research into fluorinated Blatter radicals has shown that difluorophenyl substituents have a profound effect on the electronic structure and magnetic properties of molecules. mdpi.com This suggests that the 2,4-difluorophenyl moiety in the dioxolane could be used to tune the electronic properties of the molecule for applications in materials science. Investigations could focus on reactions that are sensitive to electronic effects, such as novel coupling reactions or electrophilic aromatic substitutions, where the fluorine atoms would act as powerful directing groups and modulators of reactivity. Furthermore, exploring the C-F bond activation of the difluorophenyl group could open pathways to new, more complex derivatives that are otherwise difficult to synthesize.
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous-flow manufacturing. noelresearchgroup.com This trend is highly relevant for the production of this compound, especially on an industrial scale. Flow chemistry offers superior control over reaction parameters such as temperature and pressure, enhanced safety, and improved scalability. thieme-connect.de
Future work will likely involve designing continuous-flow processes for the synthesis of this compound. Flow reactors provide a high surface-area-to-volume ratio, which is particularly advantageous for reactions involving mass transfer between phases, such as those with gaseous reagents or for improving the efficiency of heterogeneous catalysis. thieme-connect.de This approach can lead to higher yields and purity while minimizing waste. noelresearchgroup.com
Beyond synthesis, integrating flow chemistry with automated platforms for reaction monitoring, purification, and analysis can create a fully streamlined workflow. noelresearchgroup.com Automated systems can rapidly screen different catalysts, solvents, and reaction conditions to optimize the synthesis of this compound and its derivatives, significantly accelerating the research and development cycle.
Advanced Computational Modeling for Predicting Novel Derivatives and Reactivity
Computational chemistry is an increasingly powerful tool for accelerating materials and drug discovery. nih.gov For this compound, advanced computational modeling offers a path to predict the properties and reactivity of novel derivatives before their synthesis, saving significant time and resources.
| Computational Method | Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Predicting ground-state properties of novel derivatives. mdpi.com | Molecular geometry, electronic structure, reaction energies, stability. mdpi.commdpi.com |
| Time-Dependent DFT (TD-DFT) | Predicting excited-state properties for potential optical applications. clemson.edu | Absorption and emission spectra, fluorescence characteristics. clemson.edu |
| Polarizable Continuum Model (PCM) | Simulating the effects of different solvents on reactivity and properties. clemson.edumdpi.com | Solvation energy, solvent-dependent reaction pathways. mdpi.com |
| Molecular Dynamics (MD) Simulations | Understanding the conformational flexibility and intermolecular interactions of new derivatives in various environments. nih.gov | Conformational preferences, binding affinities, material packing. |
Expanding Applications in Specialty Chemical and Advanced Materials Research
While its role as a synthetic intermediate is established, the unique combination of a dioxolane ring and a difluorinated phenyl group suggests significant potential for this compound in the creation of specialty chemicals and advanced materials. Fluorinated organic compounds are known for their unique properties, including high thermal stability, chemical inertness, and specific hydrophobic and oleophobic characteristics. greenpeace.to
Future research will likely explore the incorporation of the this compound moiety into larger molecular architectures. It could serve as a key building block for:
Fluoropolymers: Introducing this unit into polymer chains could impart desirable properties such as enhanced thermal resistance, specific dielectric properties, and weather resistance, useful for coatings and specialty films. daikin-america.com
Liquid Crystals: The rigid difluorophenyl group could be exploited in the design of new liquid crystalline materials, where molecular shape and polarity are critical. mdpi.com
Fine Chemicals: As an intermediate, it can be used in the synthesis of more complex molecules for the pharmaceutical or agrochemical industries, where the 2,4-difluorophenyl group is a common feature in bioactive compounds. schultzchem.com
Advanced Materials: The compound could be a precursor for organic light-emitting diodes (OLEDs) or organic scintillators, where fluorinated aromatic groups are often used to tune the electronic and photophysical properties. schultzchem.com
The exploration of these applications will depend on a deeper understanding of the structure-property relationships, driven by the synergistic integration of advanced synthesis, characterization, and computational modeling.
Q & A
Q. Methodological Answer :
- Key Reaction Steps :
- Ketal Formation : React 2,4-difluorobenzaldehyde with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) in toluene, using Dean-Stark apparatus for water removal .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.
- Critical Parameters :
- Molar Ratio : Maintain a 1:1.2 aldehyde-to-ethylene glycol ratio to minimize side products.
- Temperature : Reflux at 110–120°C for 6–8 hours for optimal yield (>85%) .
Advanced: How do substituent positions (2,4- vs. 3,4-difluoro) influence the compound’s reactivity and biological activity?
Q. Methodological Answer :
-
Comparative Analysis :
Substituent Position Lipophilicity (LogP) Oxidative Stability Antimicrobial Activity 2,4-Difluoro 2.1 (predicted) Moderate Not reported 3,4-Difluoro 1.8 High High (vs. S. aureus) -
Mechanistic Insights :
- 2,4-Substitution : Electron-withdrawing fluorine atoms at the 2- and 4-positions may reduce aromatic ring electron density, slowing electrophilic substitution but enhancing resistance to oxidation .
- Biological Implications : Fluorine positioning alters binding affinity to microbial enzymes; molecular docking studies are recommended to map interactions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- NMR :
- ¹H NMR : Expect doublets for aromatic protons (δ 7.2–7.5 ppm) and a singlet for dioxolane protons (δ 4.0–4.3 ppm).
- ¹⁹F NMR : Two distinct signals for 2-F and 4-F (δ -110 to -115 ppm) .
- Mass Spectrometry :
- X-ray Crystallography : Resolve crystal packing and confirm dioxolane ring geometry (applicable to single crystals) .
Advanced: How can computational methods resolve contradictions in reported reactivity data for fluorinated dioxolanes?
Q. Methodological Answer :
- Strategies :
- DFT Calculations : Model transition states for oxidation/reduction pathways to identify rate-limiting steps (e.g., B3LYP/6-31G* level) .
- MD Simulations : Study solvent effects on reaction kinetics (e.g., toluene vs. DMSO) to explain yield discrepancies.
- Case Study : For 3,4-difluoro analogs, computational studies revealed that steric hindrance from fluorine reduces nucleophilic attack efficiency by 20% compared to non-fluorinated derivatives .
Basic: What are the best practices for evaluating the compound’s stability under varying pH conditions?
Q. Methodological Answer :
- Experimental Design :
- pH Range : Test stability in buffers (pH 1–12) at 25°C and 40°C.
- Analytical Tools : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Findings :
- Acidic Conditions (pH < 3) : Dioxolane ring hydrolyzes to regenerate 2,4-difluorobenzaldehyde.
- Alkaline Conditions (pH > 10) : Stable for >24 hours, with <5% degradation .
Advanced: How can researchers design experiments to study the dioxolane ring-opening mechanism?
Q. Methodological Answer :
- Kinetic Studies :
- Use isotopically labeled H₂¹⁸O to track oxygen incorporation during hydrolysis.
- Monitor reaction progress via in-situ IR spectroscopy (C-O-C stretch at 950 cm⁻¹) .
- Catalysis Screening :
- Test Lewis acids (e.g., BF₃·Et₂O) vs. Brønsted acids (e.g., HCl) to compare activation energies.
- Key Finding : For 3,4-difluoro analogs, BF₃·Et₂O accelerates ring-opening by 40% compared to HCl .
Basic: How does the compound’s lipophilicity impact its applicability in drug delivery systems?
Q. Methodological Answer :
- Measurement Methods :
- Implications : Higher lipophilicity enhances blood-brain barrier permeability, making it suitable for CNS-targeted prodrugs .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Q. Methodological Answer :
- Process Optimization :
- Continuous Flow Reactors : Improve mixing and heat transfer (residence time <10 minutes) to achieve >90% yield .
- PAT (Process Analytical Technology) : Implement real-time FTIR monitoring to adjust reaction parameters dynamically.
- Case Study : Industrial-scale production of 3,4-difluoro analogs achieved 95% consistency using automated flow systems .
Basic: What safety protocols are critical when handling fluorinated dioxolanes?
Q. Methodological Answer :
- Hazard Mitigation :
- Waste Disposal : Neutralize acidic byproducts before disposal (pH 6–8) to prevent environmental release of fluorides .
Advanced: How can researchers validate conflicting biological activity data across studies?
Q. Methodological Answer :
- Reproducibility Framework :
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution for MIC determination).
- Control Compounds : Include 2-(4-chlorophenyl)-1,3-dioxolane as a reference to cross-validate results .
- Meta-Analysis : Pool data from 5+ studies to identify outliers (e.g., activity discrepancies due to impurity profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
